molecular formula C20H28N4O4S B2581167 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-01-5

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2581167
CAS No.: 850936-01-5
M. Wt: 420.53
InChI Key: PGNHDBLHEALIEM-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and biological pathways. The compound’s structure includes a benzamide core, a sulfonamide group, and an oxadiazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the oxadiazole and sulfonamide intermediates with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.

    Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial enzymes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that interact with the sulfonamide group. The oxadiazole ring and benzamide moiety may also contribute to binding affinity and specificity. The molecular targets often include bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
  • 4-[bis(2-ethylhexyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide may exhibit unique properties due to the specific steric and electronic effects imparted by the 2-methylpropyl groups. These effects can influence the compound’s binding affinity, solubility, and overall biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-13(2)11-24(12-14(3)4)29(26,27)17-9-7-15(8-10-17)18(25)21-20-23-22-19(28-20)16-5-6-16/h7-10,13-14,16H,5-6,11-12H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNHDBLHEALIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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